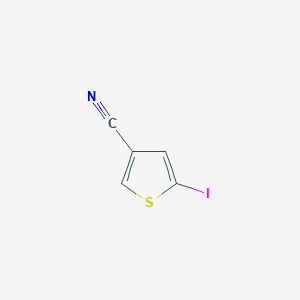
Ethyl 4-propan-2-ylbenzoate
説明
Synthesis Analysis
The synthesis of Ethyl 4-propan-2-ylbenzoate or similar compounds typically involves processes such as alkylation and esterification . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular formula of Ethyl 4-propan-2-ylbenzoate is C12H16O2. Its molecular weight is 192.25 g/mol. Detailed molecular structure analysis would require specific experimental data and computational modeling .Physical And Chemical Properties Analysis
Ethyl 4-propan-2-ylbenzoate has high lipid solubility (log P ranged from 1.57 to 3.73), which means it is easily absorbed . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data .科学的研究の応用
Biochemical Analysis and Structural Characterization
Ethyl 4-propan-2-ylbenzoate is used in biochemical research for structural characterization and analysis of related compounds. For instance, it's utilized in nuclear magnetic resonance (NMR) spectroscopy to unambiguously assign and characterize the regio- and stereochemistry of metabolic changes in certain compounds, such as LY451395, a biaryl-bis-sulfonamide potent AMPA receptor potentiator (Zmijewski et al., 2006). Additionally, studies on cathinone derivatives, like ethcathinone hydrochloride and 4-CEC hydrochloride, have used spectroscopic methods including NMR, infrared spectroscopy, and X-ray crystallography for comprehensive chemical characterization, where ethyl 4-propan-2-ylbenzoate's structural analogs play a crucial role (Kuś et al., 2016).
Synthesis and Evaluation of Novel Compounds
Ethyl 4-propan-2-ylbenzoate and its derivatives are vital in the synthesis of various novel compounds with potential therapeutic applications. For example, research on oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which involved transforming ethyl 4-(1H-indol-3-yl)butanoate into various compounds, revealed these molecules as potent urease enzyme inhibitors (Nazir et al., 2018). Another study focused on synthesizing ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the production of the drug Olmesartan (Shen Zheng-rong, 2007).
Electrochemical and Electrochromic Properties
Research on ethyl 4-propan-2-ylbenzoate's derivatives has also extended to studying their electrochemical and electrochromic properties. For instance, studies on novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), demonstrated their good electrochemical activity and potential applications in electropolymerization and color-changing polymer films (Hu et al., 2013).
Pharmaceutical Research and Drug Development
In pharmaceutical research, ethyl 4-propan-2-ylbenzoate plays a role in the development of new drugs. For example, a study on Suzuki coupling reactions explored methods to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing its potential in discovering new anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Safety and Hazards
作用機序
Ethyl 4-propan-2-ylbenzoate is a chemical compound with the molecular formula C12H16O2
Mode of Action
This reaction breaks the ester bond, producing an alcohol and a carboxylic acid .
Pharmacokinetics
The resulting products are typically excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of ester compounds. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically occurring faster in acidic or basic conditions .
特性
IUPAC Name |
ethyl 4-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMNGIAVDCPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281075 | |
| Record name | ethyl 4-propan-2-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-propan-2-ylbenzoate | |
CAS RN |
19024-50-1 | |
| Record name | NSC20026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-propan-2-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)





![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)

![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)
